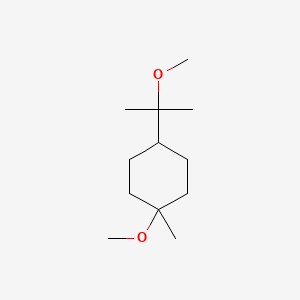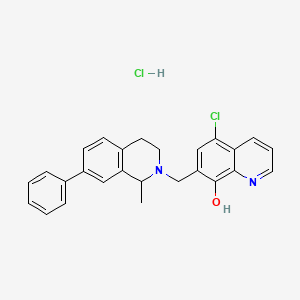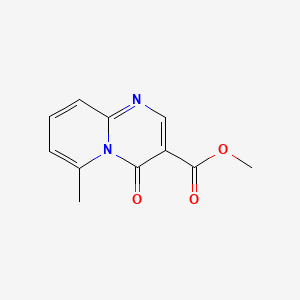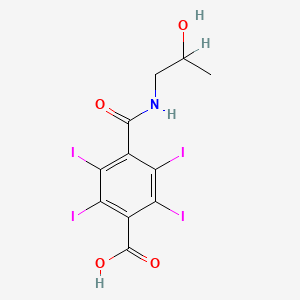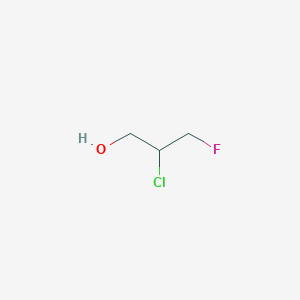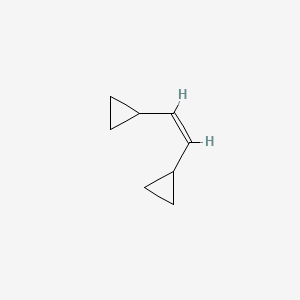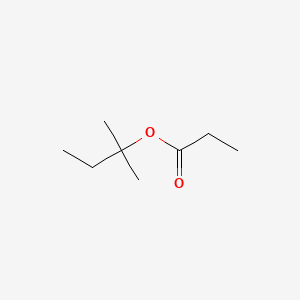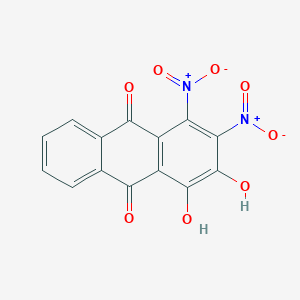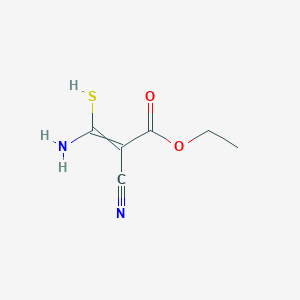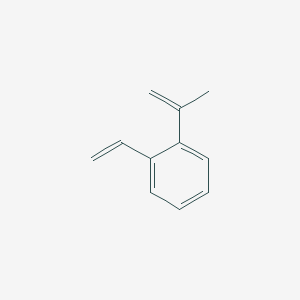
2-Isopropenylstyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropenylstyrene is an organic compound with the chemical formula C11H12. It is a derivative of styrene, characterized by the presence of an isopropenyl group attached to the benzene ring. This compound is of significant interest in polymer chemistry due to its unique structural properties, which allow for the formation of various polymeric materials with distinct characteristics.
准备方法
Synthetic Routes and Reaction Conditions: 2-Isopropenylstyrene can be synthesized through several methods, including:
Coordination Polymerization: This method involves the use of scandium-based catalysts to initiate the polymerization of para- and meta-isopropenylstyrene.
Living Anionic Polymerization: This technique employs oligo(α-methylstyryl)lithium and potassium tert-butoxide as initiators in tetrahydrofuran (THF) at -78°C.
Industrial Production Methods: Industrial production of this compound often involves the use of high-activity catalysts and controlled reaction environments to ensure high yield and purity. The scandium-based catalyst system is particularly effective in producing syndiotactic polystyrene materials with pendant alkenyl groups .
化学反应分析
Types of Reactions: 2-Isopropenylstyrene undergoes various chemical reactions, including:
Epoxidation and Bromination: The pendant isopropenyl groups can be readily converted into epoxide and bromide moieties under mild reaction conditions.
Common Reagents and Conditions:
Epoxidation: Typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
科学研究应用
2-Isopropenylstyrene has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of syndiotactic polystyrene materials with unique physical and chemical properties.
Material Science: Employed in the development of new polymeric materials with enhanced mechanical and thermal properties.
Biomedical Applications: Potential use in the creation of biocompatible and antimicrobial polymer networks.
作用机制
The mechanism of action of 2-isopropenylstyrene primarily involves its ability to undergo polymerization reactions. The isopropenyl group acts as a reactive site, allowing for the formation of polymers with specific structural characteristics. The molecular targets and pathways involved in these reactions include the activation of the vinyl group by catalysts, leading to the propagation of polymer chains .
相似化合物的比较
Divinylbenzene: Similar in structure but contains two vinyl groups instead of an isopropenyl group.
4-(1-Isopropylvinyl)styrene: Another derivative of styrene with a different substitution pattern.
Uniqueness: 2-Isopropenylstyrene is unique due to its ability to form highly syndiotactic polymers with pendant isopropenyl groups. This property allows for the creation of materials with distinct physical and chemical characteristics, making it a valuable compound in polymer chemistry .
属性
CAS 编号 |
31382-76-0 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
1-ethenyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h4-8H,1-2H2,3H3 |
InChI 键 |
GJHWSWTZSJDTTR-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=CC=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


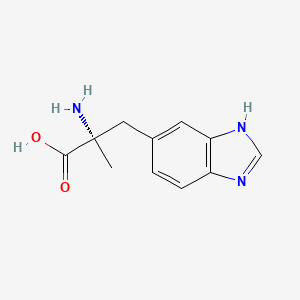
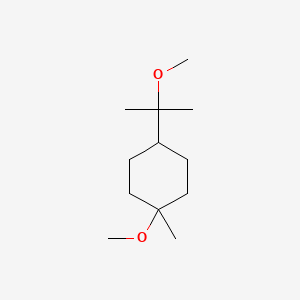
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
